4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-3-4-6(9)10-2-11-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCXTNUAVDXQLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
958785-70-1 | |
| Record name | 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Amination of Halogenated Precursors
4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid serves as a versatile intermediate for amino group introduction. Treatment with aqueous ammonia (25% w/w) at 120°C in a sealed tube achieves nucleophilic substitution of the chlorine atom, yielding the target compound with >80% efficiency. Catalytic systems employing copper(I) iodide (CuI) and 1,10-phenanthroline enhance reaction kinetics, reducing reaction times from 24 hours to 8 hours.
Carboxylic Acid Group Installation
The 6-carboxylic acid group is frequently installed via hydrolysis of ester precursors . Methyl or ethyl esters of thieno[2,3-d]pyrimidine are saponified using sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification with HCl to precipitate the carboxylic acid. Alternatively, oxidative methods using Jones reagent (CrO₃/H₂SO₄) convert 6-methyl groups to carboxylic acids, though this approach risks over-oxidation and requires meticulous temperature control.
Industrial-Scale Production and Optimization
Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors are employed for high-temperature amination steps , ensuring consistent product quality while minimizing decomposition. Solvent selection is critical: toluene and decalin are preferred for their high boiling points and inertness under reaction conditions.
A representative large-scale protocol involves:
- Cyclocondensation of β-methoxypropionitrile with acetamidine in refluxing xylene (140°C, 12 hours).
- Catalytic amination with NH₃/Al₂O₃ at 250°C for 6 hours.
- Oxidation of the 6-methyl group using KMnO₄ in H₂SO₄ at 80°C.
This sequence achieves an overall yield of 62% with >98% purity, as validated by HPLC.
Comparative Analysis of Synthetic Routes
Trade-offs : Cyclocondensation offers superior scalability but requires high-temperature amination. Post-synthetic methods provide higher yields but involve multi-step purification.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions with appropriate electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the amino or carboxylic acid moieties.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thieno[2,3-d]pyrimidine core, characterized by its unique molecular formula . Its structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.
Medicinal Chemistry Applications
-
Anticancer Activity
- Research Findings : Studies have demonstrated that derivatives of 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231. For instance, compound 2 showed an IC50 value of 18.28 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent .
- Mechanism of Action : The compound acts by inhibiting cell proliferation pathways in cancer cells. It has been shown to down-regulate phosphorylated eIF4E and induce apoptosis in cancer cell lines .
-
Enzyme Inhibition
- Targeting Kinases : Research has identified 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives as potent inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks), which are involved in oncogenesis. This inhibition presents a non-toxic therapeutic strategy for cancer treatment .
- Biosynthesis Inhibition : The compound has also been studied for its ability to inhibit bacillosamine biosynthesis in bacterial pathogens, showcasing its potential as an antimicrobial agent .
Biological Research Applications
- Cell Line Studies
-
Pharmacokinetics
- Preliminary studies on the pharmacokinetic properties of this compound suggest that it has favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, making it a viable candidate for drug development .
Data Summary Table
Case Studies
- Cytotoxicity Studies : A study investigated the cytotoxic effects of various derivatives of this compound on breast cancer cell lines. The results indicated that certain derivatives had significantly lower IC50 values compared to traditional chemotherapeutic agents, suggesting enhanced efficacy and reduced toxicity .
- Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of the compound revealed that specific substitutions on the thieno[2,3-d]pyrimidine core could enhance biological activity. For example, modifications at the second position of the thiophene ring led to improved antiproliferative properties against targeted cancer cells .
Mechanism of Action
The mechanism of action of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thienopyrimidine Core
Amino and Phenylamino Derivatives
- 5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid (16b): Substitution of the amino group with phenylamino (C₆H₅NH) reduces polarity, lowering the melting point to 178–180°C compared to the parent compound .
- 4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c): Addition of a chlorine atom on the phenyl ring increases the melting point to 316–318°C, likely due to enhanced intermolecular halogen bonding and molecular symmetry . The electron-withdrawing chlorine may modulate electronic effects, altering reactivity in substitution reactions.
Thioether and Alkylthio Derivatives
- 3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (2d): Replacement of the carboxylic acid with a carboxamide and introduction of a benzylthio group (SCH₂C₆H₅) retains antimicrobial activity, particularly against Proteus vulgaris and Pseudomonas aeruginosa . The thioether linkage may enhance lipophilicity, improving membrane penetration but reducing aqueous solubility.
- The methylthio (SCH₃) group at position 2 may sterically hinder enzymatic degradation, improving metabolic stability.
Ester and Chloro Derivatives
- Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Replacement of the amino group with chlorine and the carboxylic acid with an ethyl ester reduces molecular weight (256.71 g/mol vs. ~239–280 g/mol for analogs) and polarity . The chloro group increases electrophilicity, making the compound reactive in nucleophilic aromatic substitutions.
Key Findings
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, SCH₃) enhance electrophilicity, favoring reactions at the pyrimidine ring .
- Lipophilicity : Methoxyphenyl and benzylthio substituents improve lipophilicity, which may enhance cellular uptake but reduce solubility .
- Biological Activity : Thioether and carboxamide derivatives show promising antimicrobial profiles, suggesting that functional group manipulation can tailor activity .
Biological Activity
4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its unique structure, characterized by a thieno-pyrimidine core, allows for diverse biological interactions. This article delves into the biological activities of this compound, supported by experimental data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C8H8N4O2S, with a molecular weight of approximately 224.24 g/mol. The presence of both amino and carboxylic acid functional groups contributes to its reactivity and biological activity.
Target Cell Lines
The compound has been primarily studied for its effects on human breast cancer cell lines, notably MCF-7 and MDA-MB-231. Research indicates that it exhibits cytotoxicity and antiproliferative effects on these cells.
Mode of Action
The mechanism involves the inhibition of cell proliferation pathways, potentially through the modulation of key signaling molecules involved in cell growth and survival. Studies have shown that this compound can down-regulate proteins such as phosphorylated eIF4E and cyclin D1, leading to apoptosis in cancer cells .
Anticancer Activity
Research has demonstrated the compound's antiproliferative activity against various cancer cell lines. For instance, a study reported an IC50 value of 9.1 nM against MCF-7 cells . The compound's derivatives have also shown promise in inhibiting epidermal growth factor receptor tyrosine kinase (EGFR-TK), further supporting its potential as an anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. A study highlighted its activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism appears to involve inhibition of specific bacterial enzymes, contributing to its antimicrobial efficacy.
Case Studies
- Antiproliferative Studies : In vitro studies involving various thieno-pyrimidine derivatives showed that modifications at different positions significantly affected their cytotoxicity against breast cancer cell lines. The most active derivatives demonstrated IC50 values in the low nanomolar range .
- Antimicrobial Evaluation : A comprehensive study examined the antibacterial activity of N-benzylamides derived from thieno-pyrimidines. Results indicated substantial growth inhibition against multiple bacterial strains, with diameters of inhibition zones ranging from 20 mm to 24 mm depending on the derivative tested .
Data Table: Biological Activity Summary
Q & A
Basic Research Question
- 1H NMR : Confirms substituent integration and regiochemistry. For example, the singlet at δ 2.4 ppm corresponds to the methyl group at position 5 .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 362.0825 for compound 2m ) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .
How can computational docking studies guide the design of thieno[2,3-d]pyrimidine derivatives with enhanced target binding?
Advanced Research Question
- Target selection : Prioritize enzymes essential for microbial survival (e.g., Staphylococcus aureus enoyl-ACP reductase).
- Docking protocols :
- Validation : Compare docking scores with experimental MICs to refine predictive models .
How should researchers address contradictions in biological activity data across studies?
Data Contradiction Analysis
Discrepancies may arise from:
- Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or culture conditions (aerobic vs. anaerobic).
- Compound purity : Impurities >5% can skew MIC results. Validate purity via HPLC (≥95% threshold) .
Resolution strategy : - Replicate assays under standardized conditions (CLSI guidelines).
- Perform dose-response curves to confirm IC50 consistency .
What methodologies are recommended for evaluating the stability of thieno[2,3-d]pyrimidine derivatives under physiological conditions?
Advanced Research Question
- pH stability assays : Incubate compounds in buffers (pH 2–8) at 37°C for 24 hours. Monitor degradation via LC-MS .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for most derivatives) .
- Light sensitivity : Store derivatives in amber vials; assess photodegradation using UV-Vis spectroscopy .
How can reaction scalability be improved for gram-scale synthesis of thieno[2,3-d]pyrimidine derivatives?
Advanced Research Question
- Catalyst optimization : Replace homogeneous catalysts (e.g., p-TsOH) with recyclable heterogeneous catalysts (e.g., zeolites) to reduce costs .
- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
- Byproduct management : Use in-line IR spectroscopy to monitor reaction progress and minimize side products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
